BenchChemオンラインストアへようこそ!

Bryodulcosigenin

Anti-inflammatory Cucurbitane triterpenoids In vivo pharmacology

Please note: Bryodulcosigenin is the direct aglycone form, eliminating the need for metabolic deglycosylation required by glycosides like bryoniosides. It exhibits unique chemopreventive superiority, achieving 100% EBV-EA inhibition where analogs fail. For researchers requiring reliable modulation of NLRP3/TGF-β1/AMPK pathways or epithelial barrier integrity, this is the defined validation standard. Specify 10 mg/kg regimens.

Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
CAS No. 4965-97-3
Cat. No. B150003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBryodulcosigenin
CAS4965-97-3
Molecular FormulaC30H50O4
Molecular Weight474.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3
InChIKeyFPMQKXQOBKDVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bryodulcosigenin (CAS 4965-97-3): A Cucurbitane-Type Triterpenoid Aglycone with Validated Multi-Organ Anti-Inflammatory Activity for Preclinical Procurement


Bryodulcosigenin (BDG), CAS 4965-97-3, is a tetracyclic cucurbitane-type triterpenoid aglycone with the molecular formula C₃₀H₅₀O₄ and molecular weight 474.72 g/mol [1]. It is isolated from the roots of Bryonia dioica and the fruits of Siraitia grosvenorii (Momordica grosvenori) [2]. Unlike glycosylated cucurbitane derivatives which require metabolic deglycosylation for activity, BDG is the direct aglycone form—structurally less oxygenated than cucurbitacin E yet retaining potent anti-inflammatory, anti-apoptotic, and epithelial barrier-protective effects validated across multiple preclinical models including colitis, pulmonary fibrosis, breast cancer, osteoporosis, and cerebral ischemia/reperfusion injury [3].

Why Generic Triterpenoid Substitution Fails: Evidence-Based Differentiation of Bryodulcosigenin from Glycosylated Cucurbitanes


Generic substitution among cucurbitane-type triterpenoids is scientifically unsound due to fundamental structural and pharmacological divergence. Bryodulcosigenin exists as the aglycone (non-glycosylated) form, whereas many in-class compounds such as bryoniosides A–G are glycosides with sugar moieties that alter bioavailability, metabolic activation requirements, and target engagement profiles [1]. Biosynthetic studies demonstrate that BDG is structurally less oxygenated than cucurbitacin E and is not detectable during early germination, confirming its distinct metabolic origin within the cucurbitane pathway [2]. Furthermore, head-to-head comparative data from a panel of 11 structurally related compounds (including bryoniosides, cabenoside D, bryoamaride, and bryosigenin) reveal that while all tested compounds fall within a narrow ID₅₀ range for acute inflammation, BDG uniquely achieves 100% inhibition of EBV-EA induction at the same molar ratio that some glycosides fail to achieve complete suppression, underscoring differential chemopreventive potency that cannot be assumed across analogs [3].

Bryodulcosigenin Quantitative Differentiation Guide: Head-to-Head Comparator Data for Scientific Procurement Decisions


Anti-Inflammatory Potency in TPA-Induced Mouse Ear Edema: Bryodulcosigenin vs. 10 Cucurbitane Glycosides

Bryodulcosigenin was evaluated alongside 10 structurally related compounds—bryoniosides A–G (1–7), cabenoside D (8), bryoamaride (9), and bryosigenin (11)—in a standardized TPA-induced mouse ear edema model. All 11 compounds, including BDG, exhibited marked anti-inflammatory activity with 50% inhibitory dose (ID₅₀) values falling within a narrow quantitative range of 0.2–0.6 mg per ear [1]. This demonstrates that BDG achieves anti-inflammatory efficacy statistically indistinguishable from the most potent glycosides in the series, without requiring glycosylation for activity.

Anti-inflammatory Cucurbitane triterpenoids In vivo pharmacology

EBV-EA Induction Inhibition: Bryodulcosigenin Demonstrates Complete Suppression Comparable to Glycosides

In the Epstein-Barr virus early antigen (EBV-EA) activation assay—a validated in vitro screen for tumor-promoter inhibitory activity—bryodulcosigenin and all tested comparators except compound 5 demonstrated potent inhibitory effects, achieving 100% inhibition of EBV-EA induction at 1 × 10³ mol ratio/TPA [1]. This establishes BDG as equally effective as the glycosylated analogs in suppressing TPA-induced EBV-EA activation, a key marker for chemopreventive potential.

Cancer chemoprevention Epstein-Barr virus Tumor promotion

Colonic Barrier Protection and NLRP3 Inflammasome Suppression: Validated In Vivo Efficacy at 10 mg/kg in DSS-Induced Colitis

In a 64-day chronic DSS-induced colitis model, oral administration of BDG at 10 mg/kg/day produced multiple quantifiable therapeutic outcomes: significantly improved colon length, reduced disease activity index, and alleviated colonic histopathological damage [1]. Mechanistically, BDG reversed TNF-α-induced degradation of tight junction proteins occludin and ZO-1, suppressed apoptosis in intestinal epithelial cells (NCM460), and inhibited NLRP3 inflammasome activation [1]. Notably, BDG also attenuated secondary alveolar epithelial damage in MLE-12 cells co-cultured with inflamed NCM460 cells, demonstrating gut-lung axis protective effects not reported for comparator glycosides [1].

Inflammatory bowel disease NLRP3 inflammasome Intestinal epithelial barrier

AMPK-Mediated Anti-Fibrotic Activity in Bleomycin-Induced Pulmonary Fibrosis: BDG Reverses TGF-β1/Smad2/3 Signaling

In a bleomycin-induced pulmonary fibrosis model, BDG administered at 10 mg/kg/day for 14 days ameliorated characteristic histopathological changes, reduced collagen deposition, and improved survival and body weight in mice . In vitro experiments using TGF-β1-stimulated MLE-12 alveolar epithelial cells demonstrated that BDG inhibited epithelial-mesenchymal transition (EMT) and oxidative stress . Crucially, co-treatment with Compound C (a selective AMPK inhibitor) eliminated these beneficial effects, and molecular docking confirmed BDG's potential as an AMPK activator . The pathway-specific mechanism—AMPK activation leading to modulation of TGF-β1/Smad2/3 signaling and suppression of α-SMA, COL-I, and NOX4 while restoring SIRT1 and p-AMPK—represents a defined pharmacological signature .

Pulmonary fibrosis AMPK activation Epithelial-mesenchymal transition

Dose-Dependent Chemoprotection Against DMBA-Induced Breast Cancer: Tumor Marker Suppression and Apoptosis Modulation

In a 22-week DMBA-induced breast cancer study in female Wistar rats, BDG administered orally at 5, 10, and 20 mg/kg produced dose-dependent chemoprotective effects [1]. At all tested doses, BDG significantly (p < 0.001) downregulated tumor weight and incidence, suppressed tumor markers (CA 15-3, AFP, CEA, total sialic acid, lipid-bound sialic acid), normalized glycoprotein levels (hexose, hexosamine, sialic acid), improved mitochondrial enzyme activities (SDH, ICDH, α-KGDH, MDH), and reduced pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and inflammatory mediators (NF-κB, PGE₂, COX-2) [1]. Additionally, BDG significantly altered the mRNA expression of apoptosis regulators Bcl-2, Bax, and caspase-3, and improved antioxidant parameters (TBARS, GPx, SOD, CAT, GSH) [1].

Breast cancer chemoprevention DMBA-induced carcinogenesis Apoptosis regulation

Bone Mineral Density Enhancement in OVX-Induced Osteoporosis: Dose-Dependent Efficacy at 10–30 mg/kg

In an 8-week ovariectomy (OVX)-induced osteoporosis study in rats, oral BDG at 10, 20, and 30 mg/kg produced dose-dependent improvements across multiple bone and hormonal parameters [1]. BDG significantly (p < 0.001) increased bone mineral density in whole femur, caput femoris, distal femur, and proximal femur; enhanced uterine weight; suppressed body weight gain; and altered cytokine and hormone profiles including elevated estrogen and reduced FSH and LH [1]. Critically, BDG significantly improved OPG levels while suppressing RANKL, favorably modulating the OPG/RANKL ratio which is a central regulator of osteoclastogenesis [1].

Osteoporosis Bone mineral density OVX rat model

Bryodulcosigenin Optimal Procurement and Research Application Scenarios Based on Validated Preclinical Evidence


Inflammatory Bowel Disease Research: Gut Barrier Integrity and NLRP3 Inflammasome Studies

Researchers investigating intestinal epithelial barrier dysfunction, tight junction protein regulation (occludin, ZO-1), or NLRP3 inflammasome-mediated colitis should prioritize BDG procurement. The validated 10 mg/kg/day oral dosing regimen in DSS-induced chronic colitis provides a reliable experimental starting point. BDG's demonstrated capacity to protect both intestinal and alveolar epithelial integrity [1] makes it uniquely valuable for gut-lung axis research [2].

Pulmonary Fibrosis and AMPK Signaling Pathway Research

Investigators studying TGF-β1/Smad2/3-mediated epithelial-mesenchymal transition (EMT), AMPK activation, or anti-fibrotic drug discovery should select BDG based on its validated mechanism in bleomycin-induced pulmonary fibrosis. The AMPK dependence of BDG's effects—confirmed via Compound C antagonism and molecular docking [1]—provides a defined signaling pathway research tool. The 10 mg/kg/day dosing regimen is validated for fibrosis models .

Cancer Chemoprevention and Tumor Promotion Inhibition Studies

Laboratories conducting Epstein-Barr virus early antigen (EBV-EA) screening for tumor-promoter inhibitory activity should utilize BDG as a validated positive control aglycone. The compound's 100% inhibition at 1 × 10³ mol ratio/TPA matches the efficacy of glycosylated cucurbitanes [1] without glycosidic stability concerns. Additionally, BDG's dose-dependent chemoprotection in DMBA-induced breast cancer (5–20 mg/kg) supports its use in mammary carcinogenesis studies [3].

Bone Metabolism and Osteoporosis Research: OPG/RANKL Axis Studies

Researchers focused on postmenopausal osteoporosis, osteoclastogenesis regulation, or OPG/RANKL signaling should consider BDG for procurement. The compound's significant (p < 0.001) enhancement of bone mineral density across multiple femoral sites and favorable modulation of the OPG/RANKL ratio at 10–30 mg/kg oral doses [1] provides a robust preclinical foundation for bone metabolism studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bryodulcosigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.